molecular formula C7H5ClF2S B3347738 3-Chloro-2,6-difluorothioanisole CAS No. 1428234-53-0

3-Chloro-2,6-difluorothioanisole

Cat. No. B3347738
CAS RN: 1428234-53-0
M. Wt: 194.63 g/mol
InChI Key: JCVRCFCSYHNECO-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorothioanisole is a chemical compound with the molecular formula C7H5ClF2S and a molecular weight of 194.63 .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-difluorothioanisole is 1S/C7H5ClF2S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

3-Chloro-2,6-difluorothioanisole is a compound with a molecular weight of 194.63 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Kinetics and Formation Mechanisms of Chloroanisoles

Research by Zhang et al. (2016) on chloroanisoles, compounds related to "3-Chloro-2,6-difluorothioanisole," highlights their formation during water chlorination. Chloroanisoles are identified as off-flavor compounds causing earthy and musty flavors in drinking water. Understanding their kinetics and formation mechanisms can help in optimizing water treatment processes to minimize such undesirable flavors (Zhang et al., 2016).

C–Cl Bond Activation in Dichloroarenes

A study by Aballay et al. (2005) discusses the photochemical reaction of a Re(I) complex with substituted dichloroarenes, leading to C–Cl bond activation. This research provides valuable insights into the selectivity of C–Cl bond activation, which is crucial for the synthesis of complex organic molecules and could be related to the reactivity of compounds like "3-Chloro-2,6-difluorothioanisole" (Aballay et al., 2005).

Liquid-Liquid Microextraction for Determining Chloroanisoles

Bai et al. (2016) developed a method for the simultaneous determination of chloroanisoles and their precursor in water samples. Techniques like these are essential for monitoring and analyzing the presence and concentration of chloroanisoles in environmental samples, demonstrating the applicability of chemical analysis in environmental science (Bai et al., 2016).

Overcharge Protection in Li-ion Cells

Lee and Cho (2007) investigated 3-chloroanisole (3CA) as an effective electrolyte additive for overcharge protection in Li-ion cells. This study shows the potential of chloroanisoles in enhancing the safety and performance of Li-ion batteries, indicating the broad scope of applications for similar compounds in energy storage technologies (Lee & Cho, 2007).

Safety and Hazards

The safety information available indicates that 3-Chloro-2,6-difluorothioanisole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-chloro-2,4-difluoro-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2S/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVRCFCSYHNECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluorothioanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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